Phenoxodiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phenoxodiol mechanism of action

Molecular Mechanisms of Action

Phenoxodiol (PXD) exerts its anticancer effects through several interconnected biological mechanisms, which are summarized in the table below.

| Mechanism | Key Molecular Targets/Effects | Biological Outcome | Experimental Evidence |

|---|

| Apoptosis Induction [1] [2] [3] | • Downregulation of XIAP (X-linked inhibitor of apoptosis protein) • Cleavage of PARP (Poly [ADP-ribose] polymerase) • Increased Annexin-V positive cells | Caspase-dependent and independent apoptosis in cancer cells | Western blot, flow cytometry (Annexin V/PI staining) | | Cell Cycle Perturbation [2] | • Induction of p21CIP1 • Reduction of CDK4 (Cyclin-dependent kinase 4) • Irregular cell cycle profiles, increase in sub-G1 fraction | G1 cell cycle arrest and inhibition of proliferation | Flow cytometry for cell cycle analysis, Western blot | | Kinase & Pathway Inhibition [2] [3] | • Dephosphorylation (inhibition) of Akt • Inhibition of Tyrosine Kinases and DNA Topoisomerase II | Blocks pro-survival signals and compromises DNA integrity | Western blot (Akt, p-Akt), functional assays | | Chemosensitization [4] [3] | • Inhibits XIAP and FLIP (CASP8 and FADD-like apoptosis regulator) | Restores sensitivity of resistant cancer cells to carboplatin, paclitaxel, etc. | Co-treatment studies with chemotherapeutic agents | | Immunomodulation [1] | • Low concentrations (0.05-0.5 μg/ml) enhance NK cell cytotoxicity • High concentrations (≥4 μM) inhibit PBMC proliferation/viability | Boosts innate immune response against tumors at low doses | In vitro PBMC and purified NK cell cytotoxicity assays, in vivo mouse models |

Detailed Experimental Protocols

To evaluate this compound's efficacy, researchers employ a range of standardized in vitro assays.

Cell Viability and IC₅₀ Determination (MTS Assay) [2]

- Procedure: Seed cancer cells (e.g., 3×10³ cells/well) in a 96-well plate. After 24 hours, treat with a dose range of this compound (e.g., 5-40 μM) for 72 hours. Add MTS reagent and measure the absorbance at 490nm. The signal is proportional to the number of viable cells.

- Analysis: Use software (e.g., CalcuSyn) to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.

Clonogenic (Colony Formation) Assay [2]

- Procedure: Plate cells at a low density (e.g., 3×10³ cells/plate) in a 6-well plate and treat with this compound. Refresh the medium with the drug every 2-3 days. After 10-14 days, wash the colonies, fix with methanol, and stain with Giemsa solution.

- Analysis: Count the number of visible colonies. A significant reduction indicates impaired long-term proliferative capacity.

Apoptosis Detection by Flow Cytometry [2]

- Procedure: Harvest this compound-treated and control cells. Resuspend the cell pellet in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.

- Analysis: Analyze cells by flow cytometry. Early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis by Flow Cytometry [2]

- Procedure: Fix treated cells in ethanol, treat with RNase, and stain DNA with Propidium Iodide (PI).

- Analysis: Use a flow cytometer to measure DNA content. The distribution of cells in G0/G1, S, and G2/M phases is determined based on PI intensity. An increase in the sub-G1 peak indicates apoptotic cells with fragmented DNA.

NK Cell Cytotoxicity Assay [1]

- Procedure: Isolate PBMCs or purified CD56+ NK cells from human blood. Pre-incubate these effector cells with low-dose this compound for 3 days. Co-culture them with ⁵¹Cr-labeled target cancer cells (e.g., K562) at various Effector:Target (E:T) ratios for 18 hours.

- Analysis: Measure ⁵¹Cr released into the supernatant. Specific lysis (%) = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) × 100.

Protein Expression Analysis (Western Blot) [2]

- Procedure: Lyse treated cells in RIPA buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and block. Incubate with primary antibodies (e.g., against cleaved PARP, p-Akt, Akt, XIAP, p21), then with HRP-conjugated secondary antibodies.

- Analysis: Detect bands using chemiluminescence. Housekeeping proteins like actin are used as loading controls.

Signaling Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the key apoptotic pathway and a typical experimental workflow for studying this compound.

This compound induces apoptosis via Akt and XIAP, and cell cycle arrest via p21/CDK4.

A typical workflow for in vitro assessment of this compound's anticancer activity.

Research Implications and Future Directions

The multi-target mechanism of this compound offers a promising strategy to overcome drug resistance, particularly through its role as a chemosensitizer that can reverse resistance to carboplatin and paclitaxel in ovarian cancer cells [4] [3]. Its unique concentration-dependent immunomodulatory effect—stimulating NK cell activity at low doses while suppressing it at high doses—suggests precise dosing is critical for its therapeutic application [1].

Future clinical development should focus on optimizing dosing schedules to leverage immunostimulatory effects and identifying biomarker-driven patient populations most likely to respond. Its potential in renal cell carcinoma, as shown in preclinical models, warrants further investigation given the need for novel therapies in this area [2].

References

- 1. This compound, an anticancer isoflavene, induces ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Therapeutic Potential of this compound, a ... [ar.iiarjournals.org]

- 3. This compound inhibits growth of metastatic prostate cancer ... [semanticscholar.org]

- 4. Anti-tumor activity of this compound: from bench to clinic [ovid.com]

Chemical Identity and Mechanism of Action

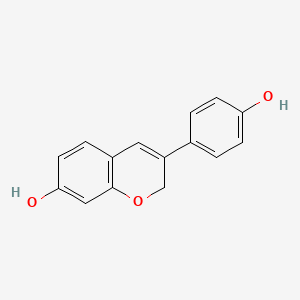

While the exact structural diagram is unavailable in the search results, phenoxodiol is identified as a synthetic isoflavene analog of the plant isoflavone genistein [1] [2]. Its systematic name is 2H-1-benzopyran-7-0, 3-(hydroxylphenyl) [1].

This compound exhibits a multi-targeted mechanism of action to inhibit cancer cell growth, summarized in the diagram below.

Major mechanisms include inhibiting the tumor-specific tNOX protein to disrupt growth and induce caspase-independent apoptosis [1], and targeting the X-linked inhibitor of apoptosis (XIAP) to disable a key cellular defense and trigger caspase-dependent apoptosis [3] [2]. It also induces G1 cell cycle arrest by modulating p21 and cyclins [2], inhibits topoisomerase II to prevent DNA replication [1] [4], exhibits anti-angiogenic properties to block tumor blood supply [1] [4], and at low concentrations can stimulate immune responses by enhancing Natural Killer (NK) cell activity [1].

Quantitative Efficacy Data from Preclinical Studies

The table below summarizes this compound's anticancer effects observed in laboratory studies.

| Cancer Type | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Renal Cell Carcinoma | 769-P, 786-O, Caki-2 cell lines | IC~50~: 19.9 - 28.8 µM; induced apoptosis, inhibited colony formation, G1 cell cycle arrest. | [2] |

| Ovarian Carcinoma | 10 epithelial ovarian carcinoma (EOC) cell lines | Sensitized cells to carboplatin, paclitaxel, gemcitabine; induced apoptosis via caspase-2, Bid, and XIAP degradation. | [3] |

| Broad Anticancer Activity | Neuroblastoma (SKN-BE(2)C), Breast Cancer (MDA-MB-231), Glioblastoma (U87) cell lines | Dextran-phenoxodiol conjugate more potent than free PXD against all tested cell types. | [4] |

Detailed Experimental Protocol: In Vitro Efficacy

The following methodology from Isono et al. (2018) details how this compound's antineoplastic activity is evaluated in renal cancer cells [2]:

- Cell Culture and Treatment: Human renal cancer cell lines (e.g., 769-P, 786-O, Caki-2) are cultured in recommended media (RPMI or McCoy's 5A) supplemented with 10% fetal bovine serum at 37°C with 5% CO₂. Cells are treated with a single dose of this compound 24 hours after seeding. This compound is dissolved in DMSO and stored at -70°C until use.

- Viability and IC~50~ Determination: Cells are seeded at 3,000 cells/well in 96-well plates. After a 72-hour treatment with this compound (typically 5-40 µM), cell viability is measured using an MTS assay. The metabolic activity is assessed spectrophotometrically, and IC~50~ values are calculated using appropriate software like CalcuSyn.

- Colony Formation Assay: Cells are plated in 6-well plates at 3,000 cells/plate and treated with this compound. After 10 days, colonies are fixed, stained with Giemsa solution, and counted to assess long-term clonogenic survival.

- Apoptosis and Cell Cycle Analysis: For apoptosis, cells are stained with annexin V and 7-AAD and analyzed by flow cytometry. For cell cycle analysis, cells are stained with propidium iodide after treatment, and DNA content is analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (sub-G1, G1, S, G2/M).

- Western Blot Analysis: Total protein is extracted from treated cells using RIPA buffer. Proteins are separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies (e.g., against cleaved PARP, p-Akt, Akt, cyclins, p21). HRP-conjugated secondary antibodies and chemiluminescence detection are used to visualize protein expression levels.

Clinical Development and Formulation Improvements

- Clinical Trial Status: this compound received FDA fast-track approval and has progressed to phase II/III clinical trials, particularly for ovarian, prostate, and cervical cancers [1] [5]. A phase I trial established that a 7-day continuous intravenous infusion was well-tolerated up to 27.0 mg/kg/day with minimal side effects [5].

- Innovative Formulations: To overcome potential limitations, a dextran-phenoxodiol conjugate was developed using an enzymatic method. This conjugate demonstrated nine-fold greater stability and enhanced in vitro anti-proliferative activity against several cancer cell lines compared to the free drug, while also showing reduced toxicity toward non-malignant lung fibroblasts [4].

References

- 1. This compound, an anticancer isoflavene, induces ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Therapeutic Potential of this compound, a ... [ar.iiarjournals.org]

- 3. Molecular mechanism of this compound-induced apoptosis in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Dextran–this compound and Evaluation of Its ... [frontiersin.org]

- 5. Phase I trial of this compound delivered by continuous ... [sciencedirect.com]

Phenoxodiol Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters derived from a study involving patients with advanced cancer who received a single intravenous bolus dose (5 mg/kg) [1] [2].

| Parameter | Free Phenoxodiol | Total this compound |

|---|---|---|

| Elimination Half-life (t₁/₂) | 0.67 ± 0.53 hours | 3.19 ± 1.93 hours |

| Total Plasma Clearance (CL) | 2.48 ± 2.33 L/h | 0.15 ± 0.08 L/h |

| Apparent Volume of Distribution (Vd) | 1.55 ± 0.69 L/kg | 0.64 ± 0.51 L/kg |

During a continuous intravenous infusion (2 mg/kg/h), free this compound reached a steady-state concentration rapidly. The mean steady-state concentration was 0.79 ± 0.14 μg/mL, achieved after 0.87 ± 0.18 hours, with an accumulation half-life of 0.17 ± 0.04 hours [1]. Due to the short half-life, the study authors concluded that continuous infusion or chronic oral administration may be optimal for maintaining constant plasma levels [3].

Experimental Protocol from Key Studies

For your experimental design, here are the methodologies from two pivotal studies.

1. First-in-Human Pharmacokinetic Study [1] This single-center, open-label study established the foundational PK parameters.

- Subjects: Six patients (3 with prostate cancer, 3 with breast cancer).

- Dosing:

- Bolus: A single 5 mg/kg IV dose infused over 5 minutes.

- Infusion: A continuous IV infusion at 2 mg/kg/h for up to 10 times the average half-life, administered at least 6 weeks after the bolus dose.

- Blood Sampling:

- Bolus: Samples drawn at baseline, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 7, 8, 10, and 12 hours post-dose.

- Infusion: Samples at baseline, 10 and 20 minutes, then every 20 minutes up to 5 hours.

- Bioanalytical Method: Plasma concentrations of free and total this compound were measured using gradient HPLC with ultraviolet detection. Total drug was measured after incubation with glucuronidase.

2. Phase I Trial of a 7-Day Continuous Infusion [4] This study assessed a longer dosing schedule.

- Regimen: this compound was administered by continuous IV infusion for 7 days on 14-day cycles.

- Dose Escalation: Cohorts of three to four patients received doses of 0.65, 1.3, 3.3, 20.0, and 27.0 mg/kg/day.

- Outcomes: Primary outcomes were toxicity and efficacy (tumor burden changes). Pharmacokinetic analysis was performed on plasma samples taken at specified time points during treatment cycles.

Mechanism of Action and Signaling Pathways

This compound is a multi-targeting agent with several identified mechanisms that contribute to its antitumor and chemosensitizing effects. The following diagram illustrates its core apoptotic signaling pathways.

Overview of this compound's Core Mechanisms of Action

The diagram shows that this compound induces apoptosis through multiple pathways and acts as a chemosensitizer [5] [6] [7]. Research in prostate cancer models demonstrated that the synergy with cisplatin may occur through a pharmacodynamic mechanism, where this compound increases intracellular cisplatin uptake by 35% and leads to a 300% increase in DNA adduct formation [5].

Research Implications and Future Directions

- Overcoming Pharmacokinetic Limitations: The short half-life presents a challenge. Research into novel formulations, such as a dextran-phenoxodiol conjugate, has shown a nine-fold improvement in stability and enhanced in vitro antiproliferative activity against several cancer cell lines [8].

- Broad Anticancer and Immunomodulatory Activity: Beyond the core mechanisms, this compound has demonstrated:

References

- 1. of Pharmacokinetics , a novel isoflavone, following... This compound [bmcclinpharma.biomedcentral.com]

- 2. of Pharmacokinetics this compound [medscape.com]

- 3. Pharmacokinetics of this compound - Page 6 [medscape.com]

- 4. Phase I trial of this compound delivered by continuous ... [sciencedirect.com]

- 5. Enhancement of the activity of this compound by cisplatin in prostate... [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Therapeutic Potential of this compound, a ... [ar.iiarjournals.org]

- 7. This compound, an anticancer isoflavene, induces ... [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis of Dextran– this compound and Evaluation of Its... [frontiersin.org]

Comprehensive Application Notes and Protocols for Phenoxodiol in Cell Culture Models

Introduction to Phenoxodiol

This compound (2H-1-benzopyran-7-0, 3-(hydroxylphenyl)) is a synthetic isoflavene analogue derived from the natural plant isoflavone genistein, with significantly enhanced anticancer efficacy compared to its parent compound. This small molecule demonstrates pleiotropic mechanisms against cancer cells, including inhibition of tyrosine kinases, topoisomerase II, and most notably, the X-linked inhibitor of apoptosis (XIAP), making it a promising investigational agent both as monotherapy and chemo-sensitizer. This compound has undergone various phases of clinical trials, including Phase II/III studies for ovarian, prostate, and cervical cancers, and exhibits a favorable toxicity profile with minor side effects such as fatigue, emesis, and rash reported in clinical studies. Its unique ability to preferentially target tumor cells while potentially modulating immune responses underscores its value as a research tool in oncology drug development.

Key Mechanisms of Action

The multimodal mechanism of this compound contributes to its potent anticancer activity across various cell lines. Primarily, it binds to the tumor-specific surface molecule tNOX, inhibiting plasma membrane electron transport (PMET) and driving actively proliferating cells to apoptosis. Additionally, this compound promotes caspase activation through degradation of the caspase inhibitor XIAP and disruption of FLIP expression on cancer cells. Recent research has also demonstrated its role in autophagy inhibition and Akt pathway modulation, further enhancing its efficacy against resistant cancer models. The compound's ability to chemo-sensitize resistant tumors to conventional chemotherapeutic agents like cisplatin and carboplatin has positioned it as a promising adjuvant in combination therapy regimens, particularly for platinum-resistant malignancies.

Compound Preparation and Stability

Stock Solution Preparation

Proper preparation of this compound stock solutions is critical for maintaining compound integrity and ensuring experimental reproducibility. This compound exhibits limited aqueous solubility and requires dissolution in dimethyl sulfoxide (DMSO) followed by dilution in culture medium. The standard preparation protocol involves dissolving this compound in reagent-grade DMSO at a concentration of 10 mg/mL (approximately 40 mM) to create a stock solution. This stock should be aliquoted and stored at -80°C to prevent freeze-thaw degradation and maintain stability. Under these conditions, the stock solution remains stable for up to 6 months, though repeated freezing and thawing should be avoided. Working solutions should be prepared by serial dilution in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity in cell cultures.

Stability Considerations

This compound demonstrates concentration-dependent stability in aqueous solutions, with significant degradation observed under suboptimal conditions. Recent advances in formulation strategies have demonstrated that dextran-phenoxodiol conjugates exhibit nine-fold greater stability compared to the free compound when tested for residual antioxidant activity using the Folin-Ciocalteu assay. When preparing this compound for cell culture experiments, light protection is essential as the compound is photosensitive. Studies recommend wrapping containers in aluminum foil or using amber vials to prevent light-induced degradation. For long-term stability in cell culture media, this compound maintains integrity for approximately 24 hours at 37°C, though fresh dosing solutions should be prepared for each experiment. Accelerated stability tests have shown that conjugation of this compound to dextran significantly enhances its stability while maintaining biological activity, offering a potential strategy for improving compound performance in extended-duration experiments.

Table 1: this compound Stock Solution Preparation

| Parameter | Specification | Notes |

|---|---|---|

| Solvent | 100% DMSO (cell culture grade) | Aqueous solubility: ~0.1 mg/mL |

| Stock Concentration | 10 mg/mL (40 mM) | Aliquoting recommended to avoid freeze-thaw cycles |

| Storage Conditions | -80°C, protected from light | Stable for 6 months at -80°C |

| Working Solution Diluent | Complete cell culture medium | Final DMSO concentration ≤0.1% |

| Filter Sterilization | 0.2 μm PES membrane | Optional for sterility assurance |

Cell Culture Protocols

General Cell Culture Conditions

Appropriate cell culture conditions are fundamental for generating reproducible data with this compound. Most cancer cell lines investigated with phenoxodiel—including ovarian, renal, breast, and prostate cancers—are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. The seeding density should be optimized for each cell line and assay duration, typically ranging from 3,000-5,000 cells/well for 96-well plates (72-hour assays) to 7.5×10⁴ cells/well for 6-well plates. Cells should be allowed to adhere and recover for 24 hours post-seeding before this compound treatment to ensure consistent logarithmic growth throughout the experiment. For immune cell studies involving peripheral blood mononuclear cells (PBMCs), cells are typically isolated using Ficoll-Histopaque density gradients and maintained in similar medium formulations at 1×10⁶ cells/mL.

Treatment Protocols

This compound treatment protocols vary based on experimental objectives, with concentration and duration critically influencing outcomes. For cytotoxicity assessments, a dose range of 5-40 μM is typically applied across various cancer cell lines, with incubation periods of 24-72 hours. Research has demonstrated that lower concentrations (0.05-0.5 μg/mL, equivalent to ~0.2-2 μM) can stimulate natural killer (NK) cell cytotoxicity, while higher concentrations (≥4 μM) inhibit proliferation and reduce viability of PBMCs. For chemo-sensitization studies, this compound pre-treatment (12.5-50 μM for 24 hours) preceding cisplatin or carboplatin exposure has demonstrated significant enhancement of platinum sensitivity in resistant ovarian clear cell carcinoma models. Medium replacement is generally not required during treatment periods up to 72 hours, though extended incubations may require refreshed compound.

Table 2: this compound Treatment Parameters by Experimental Objective

| Experimental Objective | Concentration Range | Treatment Duration | Key Observations |

|---|---|---|---|

| Cytotoxicity (Monotherapy) | 5-40 μM | 24-72 hours | IC₅₀ values range from 19.9-28.8 μM in renal cancer cells [1] |

| Immune Cell Modulation | 0.2-2 μM (0.05-0.5 μg/mL) | 72 hours | Enhances NK cell cytotoxicity without reducing viability [2] |

| Chemo-sensitization | 12.5-50 μM (pre-treatment) | 24 hours pre-chemotherapy | Significantly enhances cisplatin sensitivity in ovarian clear cell carcinoma [3] |

| Apoptosis Induction | 20-40 μM | 24-72 hours | Increases annexin-V-positive cells and cleaved PARP expression [1] |

Experimental Workflows and Protocols

Cell Viability and Proliferation Assessment

Cell viability assessment following this compound treatment is typically performed using colorimetric tetrazolium-based assays such as MTS or MTT. The standard protocol involves seeding cells in 96-well plates at optimized densities (3,000-5,000 cells/well for most cancer cell lines), allowing 24 hours for attachment, followed by this compound treatment for 24-72 hours. For the MTS assay, 20 μL of MTS reagent is added directly to each well containing 100 μL of medium, followed by incubation for 1-4 hours at 37°C. The absorbance is measured at 490-500 nm using a plate reader, with results expressed as percentage viability relative to untreated controls. Alternatively, the Alamar Blue assay can be employed by adding 10% resazurin solution to the culture medium and measuring fluorescence (Ex560/Em590) or absorbance (570 nm) after 4-6 hours of incubation. These assays provide reliable quantification of metabolically active cells following this compound exposure.

Clonogenic assays assess long-term reproductive viability after this compound treatment and are particularly relevant for evaluating tumor-initiating capacity. Cells are seeded in 6-well plates at low density (300-1,000 cells/well depending on cell line), treated with this compound for the desired duration, then maintained in drug-free medium for 10-14 days with regular medium changes. Colonies are fixed with methanol, stained with Giemsa or crystal violet solution, and counted manually or using automated colony counters. This compound has demonstrated significant inhibition of colony formation in renal cancer cells (769-P, 786-O, Caki-2) at concentrations of 20-40 μM, indicating potent suppression of clonogenic survival.

Apoptosis and Cell Cycle Analysis

Apoptosis induction is a key mechanism of this compound's anti-tumor activity and can be quantified using annexin V/propidium iodide (PI) staining followed by flow cytometry. Following this compound treatment (typically 24-72 hours), both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Cells are then stained with annexin V-FITC and PI according to manufacturer recommendations, incubated for 15 minutes in the dark, and analyzed by flow cytometry within 1 hour. This compound treatment (20-40 μM) significantly increases the percentage of annexin V-positive cells in renal cancer models, confirming apoptosis induction. Complementary western blot analysis of apoptotic markers such as cleaved PARP, caspase-3, and caspase-9 provides molecular validation of apoptosis activation.

Cell cycle analysis evaluates this compound-induced perturbations in cell cycle progression. Following treatment, cells are harvested, fixed in 70% ethanol at -20°C for at least 2 hours, then treated with RNase A and stained with propidium iodide. DNA content is analyzed by flow cytometry, with cell cycle distribution determined using appropriate software. This compound treatment consistently perturbs cell cycle distribution in renal cancer cells, with observed accumulation in sub-G1 phase (indicative of apoptosis) and G1 arrest after 72 hours of treatment. These perturbations are associated with decreased expression of cyclins and CDK4, along with induction of p21CIP1, a key cell cycle regulator.

Specific Assay Protocols

NK Cell Cytotoxicity Assay

Natural killer cell activation represents an important immunomodulatory aspect of this compound activity at lower concentrations. For NK cell cytotoxicity assessment, peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Histopaque density gradient centrifugation. CD56+ NK cells can be further purified using immunomagnetic separation with anti-CD56 monoclonal antibody-conjugated magnetic beads, achieving >96% purity. Isolated PBMCs or purified NK cells are activated in 24-well flat-bottom plates in the presence of low-dose this compound (0.05-0.5 μg/mL, equivalent to ~0.2-2 μM) for 72 hours. Following incubation, cells are harvested and tested for cytotoxicity against NK-sensitive target cells (e.g., K562 for human NK cells, YAC-1 for murine NK cells) using standard chromium-51 (⁵¹Cr) release assays. Target cells are pre-radiolabeled with ⁵¹Cr, then co-incubated with effector cells at various effector-to-target (E:T) ratios (typically 5:1 to 40:1) for 18 hours. Specific lysis is calculated based on ⁵¹Cr release in supernatants, with this compound demonstrating significant enhancement of NK cell lytic function at these low concentrations.

Western Blot Analysis for Mechanism Studies

Western blot analysis provides molecular insights into this compound's mechanisms of action. Following treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using Bradford or BCA assays, and equal amounts of protein (20-40 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to nitrocellulose or PVDF membranes. Membranes are blocked with 5% non-fat milk or BSA in TBST, then incubated overnight at 4°C with primary antibodies against key targets: XIAP (1:2,500), cleaved PARP (1:1,000), LC3A (1:2,500), Akt (1:1,000), p-Akt (1:1,000), Atg7 (1:2,500), Atg12 (1:2,500), Beclin-1 (1:2,500), and β-actin (1:5,000) as loading control. After incubation with appropriate HRP-conjugated secondary antibodies, proteins are visualized using enhanced chemiluminescence. This compound treatment consistently demonstrates down-regulation of XIAP, decreased Akt phosphorylation, reduced expression of autophagy-related proteins (Atg7, Atg12, Beclin-1), and increased PARP cleavage, confirming its multi-target mechanism.

Data Interpretation and Troubleshooting

Expected Results and Analysis

Dose-response relationships for this compound typically demonstrate concentration-dependent inhibition of cell viability across various cancer models. IC₅₀ values generally fall within the range of 19.9-28.8 μM for renal cancer cells (769-P, 786-O, Caki-2) after 72-hour treatment, with prostate and ovarian cancer cells showing similar sensitivity. Time-course experiments reveal that apoptosis markers (annexin V positivity, PARP cleavage) become significantly elevated between 24-48 hours post-treatment, while cell cycle perturbations are typically observed within 24 hours. In combination studies, this compound pre-treatment (24 hours) followed by cisplatin exposure demonstrates significant enhancement of platinum sensitivity in resistant models, with combination indices <1.0 indicating synergistic interactions. For immune cell studies, the biphasic response is noteworthy: low concentrations (0.2-2 μM) enhance NK cell cytotoxicity, while higher concentrations (≥4 μM) suppress PBMC viability and proliferation, highlighting the importance of concentration selection based on experimental objectives.

Troubleshooting Common Issues

Inconsistent results between experiments may arise from variations in cell seeding density, serum batches, or this compound stock solution stability. Ensure consistent cell passage numbers and avoid using cells beyond passage 30 to maintain genetic stability. Solvent toxicity may occur if DMSO concentration exceeds 0.1%; verify final DMSO concentrations in all treatment conditions. For apoptosis assays, include both adherent and floating cells during collection to ensure accurate quantification of cell death. In combination studies, optimize the sequence of administration—this compound pre-treatment typically yields superior chemo-sensitization compared to simultaneous administration. If expected mechanisms are not observed via western blotting, confirm antibody specificity and consider time-course experiments to capture transient expression changes. For immune cell assays, ensure PBMC isolation is performed within 2-4 hours of blood collection to maintain cell viability and functionality.

Table 3: this compound Mechanism Validation Experiments

| Mechanism | Key Assays | Expected Outcomes | Validation Parameters |

|---|---|---|---|

| XIAP Inhibition | Western blot, XIAP siRNA transfection | Decreased XIAP protein levels, Enhanced caspase activity | >50% reduction in XIAP by 24-48 hours [3] |

| Akt Pathway Modulation | Western blot for p-Akt/Akt, Pathway inhibitors | Decreased Akt phosphorylation, Additive effect with Akt inhibitors | >40% reduction in p-Akt by 24 hours [1] |

| Autophagy Inhibition | LC3-I/II conversion, Western blot for Atg proteins | Decreased LC3-II accumulation, Reduced Atg7/12/Beclin-1 | Decreased expression of autophagy-related proteins [3] |

| NK Cell Activation | ⁵¹Cr release assay, CD56+ cell purification | Enhanced target cell lysis at low this compound doses | 30-50% increase in specific lysis at E:T 40:1 [2] |

| Cell Cycle Arrest | Propidium iodide staining, Cyclin expression | G1 phase accumulation, Reduced S phase, Altered cyclin expression | >20% increase in G1 population by 72 hours [1] |

Conclusion

These comprehensive application notes provide established methodologies for investigating this compound in cell culture models. The protocols outlined enable rigorous assessment of its anti-tumor activities, encompassing direct cytotoxicity, immune modulation, and chemo-sensitization. The concentration-dependent biphasic effects—immunostimulatory at lower concentrations and cytotoxic at higher concentrations—require careful experimental design to align dosing with research objectives. As this compound continues to be investigated in various cancer models, these standardized protocols support the generation of comparable, reproducible data across laboratories, facilitating the continued elucidation of its therapeutic potential in oncology.

References

Comprehensive Application Notes and Protocols for Phenoxodiol-Induced Apoptosis in Cancer Research

Introduction to Phenoxodiol

This compound (2H-1-benzopyran-7-0, 3-(hydroxylphenyl)) is a synthetic analogue of the plant isoflavone genistein with significantly enhanced anticancer potency, demonstrating 5–20 times greater efficacy than its parent compound in inhibiting cancer cell growth [1]. This novel isoflavone analog has attracted considerable research interest due to its diverse mechanisms of action and potential to overcome chemoresistance in various cancer types. This compound functions as a multiple signal transduction regulator that induces apoptosis through both intrinsic and extrinsic pathways, targeting key anti-apoptotic proteins frequently overexpressed in treatment-resistant cancers [2] [3]. Its ability to selectively target rapidly proliferating cells while sparing normal cells makes it a promising candidate for oncotherapeutic development.

The compound's pleiotropic mechanisms include inhibition of tyrosine kinases, suppression of topoisomerase II activity, disruption of plasma membrane electron transport (PMET), and downregulation of key anti-apoptotic proteins including XIAP (X-linked inhibitor of apoptosis protein) and FLIP (FLICE inhibitory protein) [4] [5] [3]. Recent research has identified the tumor-specific surface molecule tNOX as a primary molecular target of this compound, which upon inhibition compromises cellular redox balance and drives actively proliferating cells toward apoptosis [1]. Understanding the precise concentrations and experimental conditions required to induce apoptosis across different cancer models is essential for optimizing preclinical research and therapeutic development.

Effective Apoptosis-Inducing Concentrations

The efficacy of this compound in inducing apoptosis varies across cancer types and experimental models. The table below summarizes the key concentration parameters for apoptosis induction across various cancer models:

Table 1: Effective Concentrations of this compound for Apoptosis Induction in Various Cancer Models

| Cancer Type | Cell Lines/Models | IC50 Values | Optimal Pro-apoptotic Concentration | Time Frame | Key Apoptotic Markers Observed |

|---|---|---|---|---|---|

| Renal Cancer | 769-P, 786-O, Caki-2 | 19.9-28.8 μM | 20-40 μM | 72 hours | Cleaved PARP, Annexin V positivity, caspase activation [4] |

| Ovarian Cancer | Chemoresistant primary cells | Not specified | 10-20 μM | 24-48 hours | Caspase activation, XIAP degradation, FLIP downregulation [3] |

| Melanoma | Various human melanoma lines | Variable by line | 10-50 μM | 48 hours | Annexin V/PI positivity, mitochondrial membrane potential disruption, caspase-3/9 activation [6] |

| Leukemia | Primary AML and ALL blasts | Not specified | 10 μM | 24 hours | 23±4% viability in ALL, 64±5% viability in AML [7] |

| Peripheral Blood Mononuclear Cells (PBMC) | Healthy donor PBMC | ≥4 μM for viability reduction | 0.05-0.5 μg/mL (0.2-2 μM) for NK cell enhancement | 72 hours | Enhanced NK cytotoxicity at low doses; apoptosis at high doses [1] |

The concentration-dependent response to this compound follows a biphasic characteristic where lower concentrations may potentially stimulate immune cell cytotoxicity while higher concentrations directly induce apoptosis in cancer cells [1] [7]. For instance, in peripheral blood mononuclear cells (PBMC), concentrations ≥4 μM significantly reduce viability, while lower concentrations (0.05-0.5 μg/mL, approximately 0.2-2 μM) enhance natural killer (NK) cell cytotoxicity [1]. This differential dose response highlights the importance of context-specific concentration optimization for both monotherapy and combination treatment approaches.

Experimental Protocols for Assessing this compound-Induced Apoptosis

Cell Viability and IC50 Determination Using MTS Assay

The MTS assay provides a reliable method for quantifying cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials Required: CellTiter 96 Aqueous MTS reagent (Promega), this compound (Selleck Chemicals), DMSO, 96-well culture plates, tissue culture incubator (37°C, 5% CO2), microplate reader [4].

Procedure:

- Seed renal cancer cells (769-P, 786-O, or Caki-2) at a density of 3×10³ cells per well in 96-well plates and allow attachment for 24 hours [4].

- Prepare this compound stock solutions in DMSO and serially dilute in culture medium to achieve final concentrations ranging from 5-40 μM. Maintain DMSO concentration constant (<0.1%) across all treatments [4] [1].

- Replace culture medium with this compound-containing medium and incubate for 72 hours. Include DMSO-only treated cells as negative controls [4].

- Add MTS reagent according to manufacturer's instructions and incubate for 1-4 hours at 37°C [4].

- Measure absorbance at 490nm using a microplate reader. Calculate percentage viability relative to DMSO-treated controls [4].

- Determine IC50 values using appropriate software (e.g., CalcuSyn) by fitting dose-response curves [4].

Key Considerations: Perform experiments in triplicate with appropriate controls. Ensure this compound is protected from light and freshly prepared for each experiment. The IC50 values for renal cancer cells typically range between 19.9-28.8 μM [4].

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Annexin V/propidium iodide (PI) staining allows discrimination between early apoptotic, late apoptotic, and necrotic cells.

Materials Required: Annexin V-FITC conjugate, propidium iodide, binding buffer, flow cytometry tubes, flow cytometer [4] [6].

Procedure:

- Seed cells in 6-well plates at 7.5×10⁴ cells per well and treat with this compound at desired concentrations (typically 10-40 μM) for 24-72 hours [4].

- Collect both attached and detached cells by gentle trypsinization and combine with culture supernatant [4].

- Wash cells twice with cold PBS and resuspend in 100 μL binding buffer [4] [6].

- Add Annexin V-FITC and PI according to manufacturer's recommended concentrations (typically 5 μL each) and incubate for 15 minutes at room temperature in the dark [6].

- Add 400 μL binding buffer and analyze by flow cytometry within 1 hour [6].

- Analyze data using flow cytometry software: Annexin V+/PI- cells represent early apoptosis; Annexin V+/PI+ cells represent late apoptosis/necrosis [6].

Key Considerations: Include unstained and single-stained controls for compensation. Process samples quickly to maintain cell viability. In melanoma cells, maximal apoptosis is typically observed at 48 hours with this compound treatment [6].

Caspase Activity Measurement Using Fluorometric Assays

Caspase activation represents a key commitment step in apoptosis and can be quantified using fluorometric caspase assays.

Materials Required: Caspase-Glo assay reagents (Promega), white-walled 96-well plates, luminometer or fluorescence microplate reader [8].

Procedure:

- Seed cells in white-walled 96-well plates and treat with this compound as described in protocol 3.1.

- At desired timepoints (typically 24-48 hours), equilibrate plates and Caspase-Glo reagents to room temperature [8].

- Add Caspase-Glo reagent (100 μL) to each well containing 100 μL culture medium.

- Mix contents gently using a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.

- Measure luminescence using a plate-reading luminometer.

- Normalize values to protein content or cell number and express as fold-change relative to untreated controls.

Key Considerations: Caspase-2 activation has been identified as an early event in this compound-induced apoptosis in ovarian carcinoma cells, leading to Bid cleavage and activation of the mitochondrial pathway [8]. The pan-caspase inhibitor zVAD-FMK can be used as a control to confirm caspase-dependent apoptosis [9].

Western Blot Analysis of Apoptotic Markers

Western blotting enables detection of key apoptotic proteins and their cleavage products following this compound treatment.

Materials Required: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE equipment, nitrocellulose membranes, ECL detection system [4].

Primary Antibodies: Anti-cleaved PARP, anti-caspase-3, anti-caspase-9, anti-XIAP, anti-FLIP, anti-Akt, anti-phospho-Akt (Ser473), anti-Bim, anti-Bad, anti-PUMA, anti-Noxa, anti-β-actin (loading control) [4] [3] [6].

Procedure:

- Treat cells with this compound for 24-72 hours at predetermined concentrations.

- Lyse cells in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes [4].

- Determine protein concentration using BCA assay and prepare equal amounts (20-40 μg) for SDS-PAGE [4].

- Transfer proteins to nitrocellulose membranes and block with 5% non-fat milk in TBST.

- Incubate with primary antibodies overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies [4].

- Detect signals using ECL reagent and visualize using a chemiluminescence detection system [4].

Key Observations: this compound treatment typically results in increased cleavage of PARP and caspases, decreased XIAP and FLIP expression, Akt dephosphorylation, and upregulation of BH3-only proteins (Bim, Bad, PUMA, Noxa) in a cell-type dependent manner [4] [3] [6].

Mechanisms of this compound-Induced Apoptosis

The apoptotic signaling pathways activated by this compound involve multiple interconnected mechanisms that converge on mitochondrial disruption and caspase activation. The following diagram illustrates the key molecular events in this compound-induced apoptosis:

Diagram 1: Molecular mechanisms of this compound-induced apoptosis. This compound targets multiple signaling nodes including tNOX/PMET inhibition, Akt dephosphorylation, and downregulation of anti-apoptotic proteins (FLIP, XIAP), culminating in caspase activation and apoptosis execution [4] [8] [3].

This compound induces apoptosis through coordinated action on both intrinsic and extrinsic apoptotic pathways:

tNOX Inhibition and PMET Disruption: this compound binds to tumor-specific NADH oxidase (tNOX), inhibiting plasma membrane electron transport (PMET). This disruption compromises cellular redox balance and ATP production, particularly in glycolytic cancer cells, creating a permissive environment for apoptosis induction [1].

Akt Pathway Inhibition: this compound promotes dephosphorylation of Akt, a central regulator of cell survival. Akt inhibition leads to downstream suppression of anti-apoptotic proteins including FLIP and XIAP, sensitizing cells to death receptor-mediated apoptosis [4] [3].

XIAP Degradation and Caspase Activation: this compound promotes proteasomal degradation of XIAP, a key inhibitor of apoptosis protein that directly blocks caspase-3, -7, and -9 activity. XIAP degradation releases caspase inhibition, allowing full execution of the apoptotic program [8] [3].

Mitochondrial Amplification Pathway: this compound activates caspase-2 and -8, which cleave Bid to truncated Bid (tBid). tBid translocates to mitochondria, promoting cytochrome c release and activation of the caspase-9 apoptosome, amplifying the apoptotic signal [8] [6].

BH3-only Protein Induction: this compound upregulates pro-apoptotic BH3-only proteins including Bim, Bad, PUMA, and Noxa. These proteins directly activate Bax/Bak or sequester anti-apoptotic Bcl-2 family members, promoting mitochondrial outer membrane permeabilization and apoptosis [6].

Important Research Considerations

Cell Type-Specific Sensitivity: Different cancer types exhibit varying sensitivity to this compound. Hematological malignancies, particularly acute lymphocytic leukemia, often show greater sensitivity compared to solid tumors [7]. Within solid tumors, renal carcinoma, ovarian carcinoma, and melanoma have demonstrated significant responsiveness [4] [3] [6].

Time-Dependent Effects: Apoptotic response to this compound is time-dependent, with maximal effects typically observed between 48-72 hours. Cell cycle perturbations often precede apoptotic commitment, with G1 arrest observed in some models [4] [6].

Metabolic Considerations: Glycolytic cancer cells and those with mitochondrial deficiencies (e.g., HL-60ρ0 cells) may exhibit enhanced sensitivity to this compound due to their increased reliance on PMET for NAD+ recycling [7].

Immunomodulatory Effects: this compound exhibits concentration-dependent immunomodulatory effects. Lower concentrations (0.2-2 μM) enhance NK cell cytotoxicity, while higher concentrations (>4 μM) induce lymphocyte apoptosis [1] [7]. This biphasic activity should be considered in experimental design and therapeutic planning.

Pharmacokinetic Parameters: this compound has a short plasma half-life (0.67±0.53 hours for free form; 3.19±1.93 hours for total drug), necessitating continuous infusion approaches for in vivo studies to maintain effective concentrations [5].

Conclusion

This compound represents a promising multi-targeted agent for inducing apoptosis in various cancer models, particularly those with chemoresistance phenotypes. The recommended concentrations for apoptosis induction typically range from 10-40 μM in vitro, with optimal concentrations being cell type-dependent. Researchers should employ a combinatorial approach using multiple assays (MTS viability, Annexin V/PI staining, caspase activation, and Western blotting) to comprehensively characterize the apoptotic response. The elucidated mechanisms involving tNOX inhibition, Akt pathway suppression, XIAP degradation, and mitochondrial amplification provide a solid theoretical foundation for further investigation of this compound in cancer research.

References

- 1. This compound, an anticancer isoflavene, induces ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: isoflavone analog with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--an isoflavone analog--induces apoptosis in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Therapeutic Potential of this compound, a Novel Isoflavone Analog, in Renal Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Pharmacokinetics of this compound, a novel isoflavone ... [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of BH3-only proapoptotic proteins in mitochondrial-dependent this compound-induced apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-cancer drug, this compound, kills primary myeloid ... [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of this compound-induced apoptosis in ... [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated real-time imaging of executioner caspase ... [nature.com]

Comprehensive Application Notes and Protocols: Investigating Phenoxodiol in Preclinical Xenograft Models for Cancer Drug Development

Introduction to Phenoxodiol and Its Therapeutic Potential

This compound (2H-1-benzopyran-7-0,1,3-[4-hydroxyphenyl]), also known as idronoxil, is a synthetic isoflav-3-ene derivative structurally related to the naturally occurring plant isoflavone genistein but with significantly enhanced anticancer potency and improved bioavailability profiles. This small molecule has emerged as a promising multifunctional anticancer agent with demonstrated efficacy across various cancer types, including ovarian, prostate, colorectal, renal, and other solid malignancies. This compound's unique mechanism of action involves targeting multiple pathways critical for cancer cell survival, proliferation, and chemoresistance, making it particularly valuable both as a monotherapy and as a chemosensitizer in combination regimens. The compound has undergone various phases of clinical investigation and has received FDA Fast Track designation for development as a chemosensitizer in recurrent ovarian cancer, highlighting its therapeutic potential [1].

The investigation of this compound in xenograft models represents a critical step in the drug development pipeline, providing essential preclinical efficacy data and mechanistic insights that inform clinical trial design. These in vivo models allow researchers to evaluate this compound's antitumor activity, optimal dosing strategies, pharmacokinetic properties, and safety profiles in a complex biological system that more closely mimics human cancer pathophysiology than in vitro models. Furthermore, xenograft studies have been instrumental in validating this compound's ability to reverse chemoresistance and enhance the efficacy of conventional chemotherapeutic agents, supporting its development as a combination therapy agent for treatment-resistant cancers [2] [3].

Molecular Mechanisms of Action

Apoptosis Induction Pathways

This compound exerts its potent anticancer effects primarily through the initiation of mitochondrial-mediated apoptosis and the modulation of key regulatory proteins in cell survival pathways. The compound directly targets tumor-associated NADH oxidase (ENOX2), a growth-related protein expressed on cancer cell surfaces. Inhibition of ENOX2 leads to intracellular NADH accumulation, resulting in acidification of the cytosol and activation of acid sphingomyelinase. This enzyme catalyzes the conversion of sphingomyelin to ceramide, a potent secondary messenger that triggers the mitochondrial apoptotic pathway through caspase activation [4] [1].

The molecular events in this compound-induced apoptosis involve multiple interconnected mechanisms:

Caspase Cascade Activation: this compound treatment significantly increases the expression and activity of key executioner caspases. Studies in colorectal cancer models demonstrate that this compound pre-treatment followed by conventional chemotherapeutics (5-FU + oxaliplatin) overwhelmingly increased Caspase-3 activity levels and significantly upregulated CASP3 and CASP9 mRNA expression, indicating robust activation of the apoptotic machinery [4].

XIAP Degradation: this compound promotes the proteasomal degradation of the X-linked inhibitor of apoptosis protein (XIAP), a critical negative regulator of caspase activity. This mechanism is particularly important in chemoresistant cancers where XIAP overexpression confers treatment resistance. By removing this inhibition, this compound restores the cell's ability to execute apoptosis in response to cytotoxic stimuli [3].

Bax Upregulation and Cell Cycle Arrest: this compound activates pro-apoptotic Bax while inducing p53-independent G1 cell cycle arrest through induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This dual action simultaneously promotes cell death while inhibiting proliferation, creating a comprehensive antitumor effect [2] [5].

Chemosensitization Mechanisms

One of the most clinically valuable properties of this compound is its ability to reverse chemoresistance in various cancer types. The chemosensitization mechanism operates through several complementary pathways:

Enhanced Drug Accumulation: In prostate cancer models, combination treatment with this compound and cisplatin resulted in a 35% increase in intracellular cisplatin uptake and a 300% increase in DNA adduct formation. This dramatic enhancement of platinum accumulation and DNA binding significantly potentiates the cytotoxic effects of conventional chemotherapy [2].

Inhibition of Survival Pathways: this compound modulates key signaling cascades that promote cell survival, including Akt pathway inhibition. Studies in renal cancer cells demonstrate that this compound treatment induces dephosphorylation of Akt, a central regulator of cell survival and proliferation [5].

Downregulation of Resistance Mediators: this compound targets multiple anti-apoptotic proteins simultaneously, including c-FLIP inhibition and XIAP degradation, effectively lowering the apoptotic threshold and making cancer cells more vulnerable to chemotherapeutic agents [2] [3].

Additional Biological Activities

Beyond its direct pro-apoptotic and chemosensitizing effects, this compound exhibits several other biologically significant activities:

Antiangiogenic Properties: this compound demonstrates potent inhibition of tumor angiogenesis by suppressing endothelial cell proliferation, migration, and capillary tube formation. It also inhibits expression of matrix metalloproteinase MMP-2, a key enzyme involved in tumor invasion and metastasis. In vivo models confirm that this compound effectively reduces capillary tube formation, indicating direct antiangiogenic activity [6].

Immunomodulatory Effects: At low concentrations, this compound enhances immune responses against cancer cells by directly stimulating natural killer (NK) cell lytic function. In colon cancer models, mice administered low-dose this compound exhibited significantly reduced tumor growth rates and prolonged survival, associated with enhanced NK and tumor-specific cell lytic activity [7].

Table 1: Key Molecular Targets of this compound in Cancer Cells

| Target | Effect of this compound | Functional Consequence | Experimental Evidence |

|---|---|---|---|

| ENOX2 (tNOX) | Inhibition | Ceramide accumulation, caspase activation | In vitro enzyme assays [1] |

| XIAP | Proteasomal degradation | Enhanced caspase activity | Western blot, apoptosis assays [3] |

| Akt | Dephosphorylation | Reduced cell survival signaling | Phospho-specific Western blot [5] |

| c-FLIP | Downregulation | Enhanced Fas-mediated apoptosis | Flow cytometry, caspase activation [2] |

| p21WAF1/CIP1 | Upregulation | G1 cell cycle arrest | Cell cycle analysis, Western blot [5] |

| MMP-2 | Inhibition | Reduced invasion and angiogenesis | Zymography, tube formation assays [6] |

Xenograft Model Protocols

Standardized Xenograft Establishment

The successful implementation of xenograft models for this compound evaluation requires careful attention to cell line selection, host preparation, and tumor monitoring protocols. The following standardized procedure has been validated across multiple studies:

Cell Line Preparation: Select appropriate cancer cell lines based on research objectives. Commonly used lines include DU145 (prostate), OVCAR-3 (ovarian), and HCT-116 (colorectal). Maintain cells in recommended media supplemented with 10% fetal bovine serum and 1% antibiotics/antimycotics at 37°C in a humidified 5% CO2 atmosphere. Harvest cells in logarithmic growth phase using trypsin/EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel to enhance tumor formation [2].

Animal Preparation: Utilize immunodeficient mouse strains such as Nu-Nu Balb/c mice (athymic nude mice) aged 4-6 weeks with body weights of 15-20 grams at acquisition. House animals in sterile, filter-topped microisolation cages under specific pathogen-free conditions with sterile water and isoflavone-free diet provided ad libitum. Allow mice to acclimate for at least 7 days and reach target weight of 20-25 grams before xenograft implantation [2].

Tumor Implantation: For subcutaneous xenografts, inject 1×10^6 cells in a total volume of 100-200 μL bilaterally on the hind flanks of anesthetized mice (induced with 5% isoflurane/95% oxygen and maintained with 1-2% isoflurane). Monitor animals daily for general health and tumor development. Allow xenografts to establish until they reach approximately 20-40 mm³ in volume (typically 1-2 weeks post-implantation) before randomizing animals into treatment groups [2].

Dosing and Administration Protocols

This compound administration in xenograft models requires consideration of formulation, dosing schedules, and route of administration:

Drug Formulation: For in vivo studies, this compound is typically prepared in vehicle solutions appropriate for the administration route. For intravenous administration, dilute this compound in normal saline to the required concentration. For oral gavage, various formulation approaches can be employed to enhance bioavailability [2] [8].

Dosing Regimens: Based on published studies, effective dosing regimens include:

- Intravenous Administration: 10 mg/kg daily or every other day [2]

- Continuous Intravenous Infusion: 27 mg/kg/day for 7 days on 14-day cycles [8]

- Oral Administration: While less frequently employed in published xenograft studies, oral dosing typically requires higher concentrations due to reduced bioavailability [1]

Treatment Initiation: Randomize mice when xenografts reach predetermined size (typically 20-40 mm³) into matched treatment groups (minimum n=6 per group). Record initial tumor measurements and body weights before commencing treatment [2].

Combination Therapy Protocols

The true therapeutic potential of this compound emerges in combination with conventional chemotherapeutics. Standardized protocols for combination studies include:

Sequential Administration: Pre-treatment with this compound for 2-24 hours followed by chemotherapeutic agents demonstrates enhanced efficacy compared to simultaneous administration. In vitro models suggest that 4-hour this compound pre-treatment optimally sensitizes cancer cells to subsequent chemotherapy [4].

Chemotherapy Dosing: When combined with this compound, standard chemotherapeutic agents can be used at reduced concentrations to minimize toxicity while maintaining efficacy. Typical combinations include:

Endpoint Analysis: Combination studies should include comprehensive endpoint assessments including tumor volume measurements, survival analysis, pharmacokinetic profiling, and molecular marker evaluation [2] [3].

Xenograft Study Data and Outcomes

Monotherapy Efficacy

This compound has demonstrated significant antitumor activity as a single agent across multiple xenograft models:

Prostate Cancer Models: In DU145 prostate cancer xenografts, this compound monotherapy (10 mg/kg daily) resulted in significant tumor growth inhibition compared to vehicle controls. The antitumor effect was accompanied by minimal systemic toxicity, with no significant body weight changes observed in treated animals [2].

Ovarian Cancer Models: this compound monotherapy in chemoresistant ovarian cancer xenografts demonstrated dose-dependent tumor growth suppression and enhanced survival outcomes. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors [3].

Renal Cancer Models: While comprehensive xenograft data for this compound in renal cancer is limited, in vitro studies using renal cancer cell lines (769-P, 786-O, Caki-2) demonstrated dose-dependent reduction in viability with IC50 values ranging from 19.9-28.8 μM, providing strong rationale for future in vivo investigation [5].

Combination Therapy Efficacy

The most promising application of this compound in xenograft models emerges in combination with conventional chemotherapeutic agents:

This compound + Cisplatin in Prostate Cancer: The combination of this compound and cisplatin in DU145 xenografts resulted in significantly enhanced tumor growth inhibition compared to either agent alone. Pharmacokinetic analyses from these models suggest the synergy mechanism involves pharmacodynamic interactions rather than altered cisplatin pharmacokinetics [2].

This compound + Carboplatin in Ovarian Cancer: In chemoresistant ovarian cancer xenografts, this compound combination with carboplatin restored sensitivity and resulted in dramatic tumor regression. Similar synergistic effects were observed with paclitaxel and gemcitabine combinations, supporting this compound's broad chemosensitization potential [3].

This compound + 5-FU/Oxaliplatin in Colorectal Cancer: While in vivo data for this specific combination is limited, robust in vitro evidence demonstrates that this compound pre-treatment significantly enhances the cytotoxic effects of 5-FU and oxaliplatin in colorectal cancer cell lines, providing strong rationale for xenograft studies [4].

Table 2: Summary of this compound Efficacy in Preclinical Xenograft Models

| Cancer Type | Cell Line | Treatment Protocol | Efficacy Outcomes | Reference |

|---|---|---|---|---|

| Prostate Cancer | DU145 | This compound (10 mg/kg) + Cisplatin (5 mg/kg) | Synergistic tumor growth inhibition | [2] |

| Ovarian Cancer | OVCAR-3 (resistant) | This compound + Carboplatin | Re-sensitization, tumor regression | [3] |

| Prostate Cancer | DU145 | This compound monotherapy (10 mg/kg daily) | Significant tumor growth inhibition | [2] |

| Various Solid Tumors | Multiple | Continuous IV infusion (27 mg/kg/day) | Stabilized disease, favorable toxicity profile | [8] |

Technical Methodologies and Experimental Protocols

In Vitro Assessment Protocols

Cell Viability and Cytotoxicity Assays

MTT/MTS Assay Protocol: Seed cells in 96-well plates at 3-5×10³ cells/well and allow to adhere overnight. Treat with this compound (typical range 1-40 μM) for 24-72 hours. Add MTT (0.5 mg/mL) or MTS reagent according to manufacturer instructions and incubate for 2-4 hours at 37°C. Measure absorbance at 570 nm (MTT) or 490 nm (MTS) using a microplate reader. Calculate IC50 values using appropriate statistical software [4] [5].

Lactate Dehydrogenase (LDH) Release Assay: Use commercial LDH detection kits according to manufacturer protocols. Seed cells in 96-well plates and treat with this compound for 24-48 hours. Collect supernatant and assess LDH activity spectrophotometrically. Compare to maximum LDH release (cells lysed with Triton X-100) and spontaneous release (untreated cells) controls [4].

Apoptosis Detection Methods

Annexin V/Propidium Iodide Staining: Harvest 1-5×10⁵ cells after this compound treatment, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer recommendations. Analyze by flow cytometry within 1 hour of staining. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].

Caspase Activity Assays: Use commercial caspase-Glo assays or perform Western blot analysis for cleaved caspases. For caspase-Glo assays, seed cells in white-walled 96-well plates, treat with this compound, and add caspase-Glo reagent according to manufacturer instructions. Measure luminescence after 30-60 minutes incubation. For Western blot, use antibodies specific for cleaved caspases-3, -8, and -9 [4] [3].

Molecular Mechanism Elucidation

Western Blot Analysis Extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-50 μg protein by SDS-PAGE and transfer to nitrocellulose membranes. Block with 5% non-fat milk or BSA and incubate with primary antibodies overnight at 4°C. Key targets for this compound mechanism studies include: XIAP, c-FLIP, Akt, p-Akt, PARP, caspases, and cell cycle regulators. After secondary antibody incubation, develop using enhanced chemiluminescence and quantify band intensities [5].

Cell Cycle Analysis Harvest 1×10⁶ cells after this compound treatment, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Wash cells and resuspend in propidium iodide staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS) for 30 minutes at room temperature protected from light. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software [5].

The following diagram illustrates the integrated experimental workflow for evaluating this compound in xenograft models, from in vitro mechanism studies to in vivo efficacy assessment:

Pharmacokinetic Properties and Dosing Considerations

Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens in xenograft studies and translating findings to clinical applications:

Plasma Half-Life: this compound exhibits a relatively short plasma half-life, with free this compound demonstrating an elimination half-life of approximately 0.67 ± 0.53 hours and total this compound having a half-life of 3.19 ± 1.93 hours following intravenous bolus administration [9].

Clearance and Volume of Distribution: Total plasma clearance rates for free and total this compound are 2.48 ± 2.33 L/h and 0.15 ± 0.08 L/h, respectively. The apparent volumes of distribution are 1.55 ± 0.69 L/kg for free this compound and 0.64 ± 0.51 L/kg for total this compound, indicating significant tissue distribution [9].

Continuous Infusion Kinetics: During continuous intravenous infusion, free this compound accumulates rapidly to reach a mean steady-state concentration of 0.79 ± 0.14 μg/mL after approximately 0.87 ± 0.18 hours. The apparent accumulation half-life during infusion is 0.17 ± 0.04 hours, supporting frequent or continuous administration approaches for maintaining therapeutic concentrations [9].

Dosing Strategy Implications: The rapid clearance and short half-life of this compound suggest that continuous infusion protocols or frequent intermittent dosing may be necessary to maintain therapeutic drug levels. This pharmacokinetic profile informed the design of the 7-day continuous infusion regimen tested in Phase I trials, which demonstrated favorable tolerability up to 27.0 mg/kg/day [8].

The following diagram illustrates the multifaceted mechanism of action of this compound, highlighting key molecular targets and downstream effects:

References

- 1. This compound: pharmacology and clinical experience in cancer ... [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of the activity of this compound by cisplatin in ... [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of this compound-induced apoptosis in ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound sensitizes metastatic colorectal cancer cells to ... [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Therapeutic Potential of this compound, a ... [ar.iiarjournals.org]

- 6. This compound, an Experimental Anticancer Drug, Shows ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an anticancer isoflavene, induces ... [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I trial of this compound delivered by continuous ... [sciencedirect.com]

- 9. Pharmacokinetics of this compound, a novel isoflavone ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Research Guide: Phenoxodiol Clinical Trial Design and Experimental Protocols

Introduction to Phenoxodiol and its Clinical Development

This compound (2H-1-benzopyran-7-0,1,3-[4-hydroxyphenyl]) is a synthetic isoflavone derivative structurally analogous to naturally occurring plant isoflavones like genistein [1] [2]. As an investigational anticancer agent, it has demonstrated a multi-faceted mechanism of action targeting both tumor cells and the tumor microenvironment. This compound has been characterized as a pan-cancer drug with demonstrated activity across various cancer types including ovarian, prostate, renal, and hematological malignancies [3]. Its development has pursued both monotherapy applications and chemo-sensitization strategies, particularly for overcoming drug resistance in refractory cancers.

The compound's unique mechanism involves binding to a tumor-specific cell surface oxidase (ENOX2/tNOX), leading to downstream inhibition of key anti-apoptotic proteins and restoration of cancer cell sensitivity to chemotherapeutic agents [4] [5]. Preclinical studies have demonstrated that this compound selectively targets cancer cells while exhibiting minimal effects on normal, non-transformed cells [3], providing a favorable therapeutic window. Clinical development has progressed to Phase III trials, though with mixed results, leading to ongoing investigation of its potential applications in oncology and refinement of its clinical use parameters.

Clinical Trial Designs and Outcomes

Phase II Trial in Prostate Cancer

A Phase II trial was conducted to evaluate this compound in patients with castrate and non-castrate prostate cancer (NCT00557037) [6]. This study employed a single-group assignment design with two distinct patient cohorts to assess the drug's activity in different disease states. The trial divided patients into Group A (androgen-independent, chemotherapy-naïve) and Group B (androgen-dependent with rising PSA post-primary therapy). Patients received oral this compound 400 mg every 8 hours daily for 28 consecutive days constituting one cycle, with treatment outcome evaluation after three cycles (12 weeks). The primary purpose was treatment efficacy assessment, with key endpoints including PSA response and disease stabilization.

The study employed stringent eligibility criteria with specific requirements for disease progression, laboratory parameters, and prior therapy limitations. Patients were required to have histologically confirmed adenocarcinoma of the prostate with defined progression parameters: for castrate-resistant patients, either a rising PSA (three consecutive rises with values >4 ng/mL), progressive measurable disease on imaging, or new metastatic lesions on bone scan; for non-castrate patients, a rising PSA with doubling time less than 12 months and no evidence of metastatic disease. The trial excluded patients with active second malignancies, significant cardiovascular disease, or brain metastases, and prohibited concurrent herbal supplements that might confound results [6].

Phase III OVATURE Trial in Ovarian Cancer

The OVATURE (OVArian TUmor REsponse) trial was a multicenter, randomized, double-blind Phase III study designed to evaluate this compound in combination with carboplatin in women with advanced ovarian cancer resistant or refractory to platinum-based drugs [4]. The trial employed a placebo-controlled design comparing weekly carboplatin combined with either daily oral this compound or placebo. The study targeted enrollment of 340 patients but was terminated early after recruiting only 142 patients due to slow accrual and changes in standards of care affecting patient availability.

The primary endpoint was progression-free survival, with overall survival as a key secondary endpoint. Despite the early termination, the final analysis demonstrated that the trial did not meet its primary endpoint, with no statistically significant improvement in progression-free or overall survival observed [4]. Importantly, the investigators noted that the study was significantly underpowered due to the limited enrollment, and additional analysis suggested that administration route might significantly impact efficacy, with prior Phase II data using intravenous this compound showing substantially better response rates (30%) compared to the oral formulation (<1%) used in the Phase III trial [4].

Pharmacokinetic and Phase I Trials

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Bolus IV (5 mg/kg) | Continuous IV (2 mg/kg/h) | Notes |

|---|---|---|---|

| Half-life (free) | 0.67 ± 0.53 h | 0.17 ± 0.04 h (accumulation) | Short plasma half-life [7] |

| Half-life (total) | 3.19 ± 1.93 h | - | [7] |

| Plasma clearance (free) | 2.48 ± 2.33 L/h | 1.29 ± 0.23 L/h | [7] |

| Volume of distribution | 1.55 ± 0.69 L/kg | - | Suggess extensive tissue distribution [7] |

| Time to steady state | - | 0.87 ± 0.18 h | Rapid attainment [7] |

| Steady state concentration | - | 0.79 ± 0.14 μg/ml | [7] |

A Phase I trial investigated continuous intravenous dosing of this compound in patients with late-stage solid tumors [8]. This study employed a 7-day continuous IV infusion on 14-day cycles with dose escalation across five strata (0.65, 1.3, 3.3, 20.0, and 27.0 mg/kg/day). The trial design included three to four patients per stratum with treatment continuation until disease progression. The primary objectives were toxicity assessment, pharmacokinetic characterization, and preliminary efficacy evaluation. Results demonstrated that this administration regimen was well tolerated up to the highest dose level, with emesis, fatigue, and rash as the only significant toxicities, and no dose-limiting toxicities encountered despite administration to heavily pretreated patients [8].

Pharmacokinetic studies revealed that this compound has a short plasma half-life, particularly in the free form, leading to rapid attainment of steady state levels during continuous intravenous infusion [7]. The linear relationship between dosage and mean steady-state plasma concentrations supports predictable pharmacokinetics. Analysis of both free and conjugated this compound demonstrated that the drug undergoes rapid metabolism and clearance, informing optimal dosing strategies for subsequent clinical trials.

Table 2: Clinical Trial Designs and Dosing Regimens

| Trial Phase | Patient Population | Design | Intervention | Key Outcomes |

|---|---|---|---|---|

| Phase II [6] | Castrate/non-castrate prostate cancer | Single-group, two cohorts | Oral this compound 400 mg every 8 hours | Completed, results not published |

| Phase III [4] | Platinum-resistant ovarian cancer | Randomized, double-blind, placebo-controlled | Oral this compound + carboplatin vs placebo + carboplatin | No significant improvement in PFS/OS; underpowered |

| Phase I [8] | Late-stage solid tumors | Dose-escalation | Continuous IV this compound (7-day infusion) | Well-tolerated up to 27 mg/kg/day; stable disease in some patients |

| PK Study [7] | Advanced cancer patients | Open-label | IV bolus (5 mg/kg) or continuous infusion (2 mg/kg/h) | Short half-life; rapid steady-state achievement |

Experimental Protocols for Preclinical Evaluation

Cell Viability and Proliferation Assays

The MTS assay (CellTiter 96 Aqueous kit) provides a reliable method for determining this compound's effects on cancer cell viability and calculating inhibitory concentrations (IC50) [9]. The protocol begins by seeding cells at a density of 3×10³ cells per well in 96-well culture plates and allowing 24 hours for attachment. This compound is then applied at varying concentrations (typically 5-40 μM) for 72 hours, with each treatment condition performed in triplicate independent experiments. Following treatment, MTS reagent is added to each well and incubated for 1-4 hours at 37°C, after which absorbance is measured at 490nm.

Data analysis involves calculating the percentage viability relative to vehicle-treated controls and using software such as CalcuSyn to determine IC50 values [9]. For colony formation assays, cells are plated in 6-well plates at 3×10³ cells per plate and treated with this compound for 24, 48, and 72 hours. After 10 days of incubation, colonies are fixed in 100% methanol and stained with Giemsa's solution. Colonies containing >50 cells are counted manually, with clonogenic survival expressed as percentage of vehicle-treated controls. This assay evaluates the long-term reproductive potential of cells following this compound exposure, providing insight into its anti-proliferative effects beyond immediate cytotoxicity.

Apoptosis Assessment Protocols

Flow cytometry with annexin V/propidium iodide staining offers a quantitative method for detecting this compound-induced apoptosis [9] [3]. The protocol involves plating 7.5×10⁴ cells per well in 6-well culture plates one day prior to treatment with this compound. After 24-72 hours of exposure, both attached and floating cells are collected, washed with cold PBS, and resuspended in binding buffer. Cells are then stained with annexin V-FITC and propidium iodide (PI) or 7-amino-actinomycin D (7-AAD) for 15 minutes in the dark at room temperature.

Sample analysis is performed using a flow cytometer equipped with appropriate filters for FITC (518 nm) and PI (617 nm). Four distinct cell populations can be distinguished: viable cells (annexin V⁻/PI⁻), early apoptotic cells (annexin V⁺/PI⁻), late apoptotic cells (annexin V⁺/PI⁺), and necrotic cells (annexin V⁻/PI⁺) [9]. For additional confirmation of apoptosis, Western blot analysis of cleaved poly ADP ribose polymerase (PARP) can be performed, as PARP cleavage is a hallmark of caspase-mediated apoptosis [9].

Cell Cycle Analysis Methodology

Cell cycle distribution following this compound treatment can be analyzed by flow cytometric analysis of DNA content [9]. After treatment with this compound for 24-72 hours, cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C for at least 2 hours. Fixed cells are then washed and resuspended in citrate buffer containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL), followed by incubation at 37°C for 30 minutes in the dark.

Samples are analyzed using a flow cytometer with excitation at 488 nm and detection at 617 nm. Cell cycle distribution is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit), quantifying the percentage of cells in sub-G1, G0/G1, S, and G2/M phases [9]. This compound treatment typically results in cell cycle perturbations including increased sub-G1 population (indicative of apoptosis) and alterations in G1 and G2/M populations, reflecting cell cycle arrest at specific checkpoints.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction Pathways

Table 3: Key Molecular Targets of this compound

| Target/M Pathway | Effect of this compound | Functional Consequence | Experimental Evidence |

|---|---|---|---|

| Mitochondrial Pathway | Activation through caspase-2 and Bid signaling | Initiation of intrinsic apoptosis cascade | [10] |

| XIAP | Proteasomal degradation | Loss of inhibition of caspase-3, -7, and -9 | [10] |

| Akt Pathway | Dephosphorylation of Akt | Inhibition of pro-survival signaling | [9] |

| sphingosine kinase | Inhibition | Reduction in S-1-P content | [1] [4] |

| FLIP | Downregulation | Enhanced death receptor-mediated apoptosis | [4] |

| ENOX2 (tNOX) | Inhibition of electron transport | Disruption of NADH recycling and redox balance | [3] [5] |